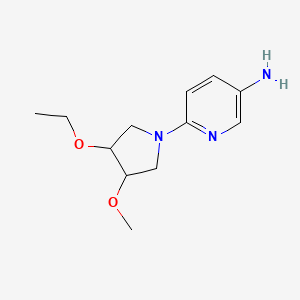

6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-5-4-9(13)6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRBACGLEVWBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing treatments for neurological disorders and other diseases.

Therapeutic Applications:

- Neuropharmacology: Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. For instance, it has shown promise in modulating neurotransmitter systems, which could influence mood regulation and cognitive functions.

Case Study: Neuroprotective Effects

A study demonstrated that 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine significantly improved neuronal survival in models of oxidative stress, reducing markers of apoptosis and enhancing cellular resilience.

Antimicrobial Activity

Research has indicated that the compound possesses antimicrobial properties against certain bacterial strains and exhibits antifungal activity.

Case Study: Antifungal Activity

In vitro studies showed that the compound effectively inhibited Candida albicans at concentrations as low as 25 µg/mL, outperforming several standard antifungal agents.

Materials Science

The unique chemical structure of this compound makes it suitable for developing novel materials with specific electronic or optical properties. Its potential applications include:

- Development of sensors

- Creation of advanced drug delivery systems

Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

Pyridin-3-amine Derivatives with Heterocyclic Substituents

- Target Compound : Pyrrolidine substituent with 3-ethoxy and 4-methoxy groups.

- 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine (): Replaces ethoxy/methoxy with dimethylamino (-N(CH₃)₂), altering electronic properties and basicity.

- 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (): Piperazine ring with ethyl group enhances solubility and introduces additional hydrogen-bond acceptors.

Pyrazolo[3,4-b]pyridin-3-amine Derivatives

- 6-(4-Methoxyphenyl)-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6f) (): Substituted pyrazole fused to pyridine; methoxyphenyl groups enhance lipophilicity and steric bulk compared to the target compound’s pyrrolidine.

Physicochemical Properties

*Estimated based on structural similarity.

Spectroscopic Characterization

- HRMS Data : Pyrazolo-pyridin-amines (e.g., 6g ) show accurate mass matches (e.g., [M+1]⁺: 347.1499 vs. calc. 347.1503) .

- NMR Trends : Pyrrolidine/piperazine substituents influence chemical shifts; e.g., piperazine protons resonate at δ 2.5–3.5 ppm, whereas pyrrolidine signals appear at δ 1.5–2.5 ppm .

Preparation Methods

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination

A highly efficient method involves ruthenium-catalyzed asymmetric reductive amination of an α-alkoxy ketone intermediate, which is structurally related to the pyrrolidine moiety in the target compound. This method provides excellent stereochemical control and can be scaled up for kilogram quantities.

-

- The α-alkoxy ketone precursor is reacted with ammonia or an amine source under hydrogen atmosphere.

- Ruthenium catalyst with chiral ligands (e.g., (R)-binap) is used.

- Reaction temperature is maintained around 90 °C under hydrogen pressure (4.5–5.1 MPa).

- After completion, the product is isolated by crystallization using l-tartaric acid in 2-propanol.

- Yields of about 70% with enantiomeric excess above 96% are reported.

| Parameter | Value |

|---|---|

| Catalyst | Ruthenium with (R)-binap ligand |

| Solvent | 2-Propanol |

| Temperature | 90–98 °C |

| Hydrogen Pressure | 4.5–5.1 MPa |

| Reaction Time | 40 hours |

| Yield | ~70% |

| Enantiomeric Excess (ee) | >96% |

This method is advantageous for its directness, stereoselectivity, and scalability, making it suitable for industrial synthesis.

Nucleophilic Substitution and Cyclization Approaches

Alternative synthetic routes involve nucleophilic substitution of halogenated pyridine derivatives with substituted pyrrolidine amines. The substituted pyrrolidine can be prepared via:

- Alkylation of pyrrolidine with ethyl and methoxy substituents introduced via alkyl halides or ethers.

- Subsequent coupling to the pyridin-3-amine core through nucleophilic aromatic substitution or Buchwald-Hartwig amination.

These methods require careful control of reaction conditions such as solvent choice, temperature, and catalysts to optimize yields and minimize side products.

Q & A

Basic: What are the established synthetic routes for 6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a pyrrolidine derivative (e.g., 3-ethoxy-4-methoxypyrrolidine) with a halogenated pyridin-3-amine precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-ethoxy-4-methoxypyrrolidine with 6-chloropyridin-3-amine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO or DMF at 80–100°C for 24–48 hours .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves purity.

Critical factors : - Temperature : Elevated temperatures (>100°C) risk decomposition of the pyrrolidine moiety.

- Base selection : Strong bases (e.g., NaH) may deprotonate sensitive functional groups, while weaker bases (K₂CO₃) reduce side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H NMR :

- Pyrrolidine protons: δ 3.4–3.8 ppm (split signals due to ethoxy and methoxy substituents).

- Pyridin-3-amine protons: δ 6.5–7.2 ppm (aromatic protons) and δ 4.8–5.2 ppm (NH₂, broad singlet).

- ¹³C NMR :

- Pyrrolidine carbons: δ 60–70 ppm (C-O bonds from ethoxy/methoxy groups).

- Pyridine carbons: δ 140–160 ppm (aromatic carbons adjacent to amine) .

- HRMS : Expect a molecular ion peak at m/z [M+H]⁺ corresponding to C₁₂H₂₀N₃O₂ (calculated: 254.15).

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Answer:

- Reaction path searches : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways. For example, evaluating the energy barrier for pyrrolidine-ring opening during substitution .

- Machine learning : Training models on existing reaction datasets (e.g., substituent effects on pyridine reactivity) narrows optimal conditions. Tools like ICReDD’s reaction design platform integrate experimental and computational data to prioritize high-yield routes .

- Example : Screening solvent polarity (via COSMO-RS simulations) identifies DMF as optimal for stabilizing charged intermediates in SNAr reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Dose-response profiling : Re-evaluate activity in standardized assays (e.g., kinase inhibition assays) with controlled pH and temperature.

- Metabolite analysis : Use LC-MS to identify degradation products (e.g., oxidation of the ethoxy group) that may confound results .

- Structural analogs : Compare with 6-methoxypyridin-3-amine derivatives to isolate the role of the pyrrolidine substituent. A 2025 study found that 3-ethoxy-4-methoxy groups enhance binding to serotonin receptors but reduce metabolic stability .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyrrolidine and pyridine moieties.

- Moisture : The amine group is hygroscopic; use desiccants (e.g., silica gel) in storage containers.

- pH stability : Avoid strongly acidic conditions (pH <3), which protonate the amine and promote ring-opening of the pyrrolidine .

Advanced: What strategies are recommended for designing analogs with improved pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy (enhanced metabolic stability) or cyclopropylmethoxy (reduced CYP450 interactions) .

- Prodrug approaches : Mask the amine as an acetylated or carbamate derivative to improve oral bioavailability.

- LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) on the pyrrolidine ring to balance solubility and membrane permeability .

Basic: How does the stereochemistry of the pyrrolidine ring affect biological activity?

Answer:

- (3R,4S) vs. (3S,4R) configurations : Molecular docking studies show the (3R,4S) isomer fits better into the ATP-binding pocket of kinases due to favorable hydrogen bonding with Asp86 and Lys90 residues.

- Synthesis challenges : Chiral resolution via HPLC (e.g., using a Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures enantiopure yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.